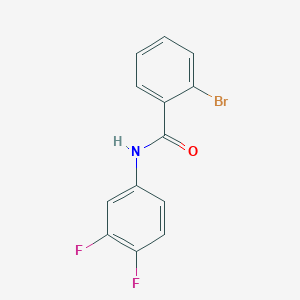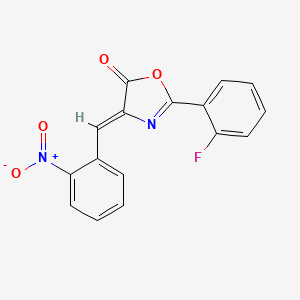
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H10Cl2N2O3. This compound is characterized by the presence of chloro, nitro, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Reduction: Formation of 2-chloro-N-(2-chloro-5-aminophenyl)-4-methylbenzamide.
Oxidation: Formation of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-carboxybenzamide.
科学研究应用
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can interact with hydrophobic pockets in the target protein, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
- 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide
- 2-chloro-5-nitrophenyl isothiocyanate
Uniqueness
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.
属性
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-13-7-9(18(20)21)3-5-11(13)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPKZVEHOLGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B5856970.png)
![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(2,4,6-trimethylphenoxy)ethyl]morpholine](/img/structure/B5857002.png)
![2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B5857010.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)
